Rifampicin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H58N4O12 |

|---|---|

Molecular Weight |

831.0 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i15D2,16D2,17D2,18D2 |

InChI Key |

JQXXHWHPUNPDRT-XWINXELBSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H] |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Rifampicin-d8 and its primary uses in research

An In-depth Whitepaper on the Application of Rifampicin-d8 in Quantitative Bioanalysis and Drug Metabolism Research

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the broad-spectrum antibiotic Rifampicin. Designed for researchers, scientists, and drug development professionals, this document details its primary applications as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide includes detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of Rifampicin, where eight hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Rifampicin but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled (or "light") analyte by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1][2][3]

The primary use of this compound is in pharmacokinetic and therapeutic drug monitoring studies of Rifampicin.[3][4] By adding a known amount of this compound to a biological sample (e.g., plasma) before processing, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise quantification of the parent drug.[2]

Physicochemical Properties of Rifampicin and this compound

A clear understanding of the physical and chemical properties of both the analyte and its deuterated internal standard is crucial for method development and validation. The key properties are summarized in the table below.

| Property | Rifampicin | This compound |

| Molecular Formula | C₄₃H₅₈N₄O₁₂[5] | C₄₃H₅₀D₈N₄O₁₂[6] |

| Molecular Weight | 822.9 g/mol [5] | 830.99 g/mol [6] |

| Accurate Mass | 822.40512330 Da[5] | 830.4553 Da[6] |

| Synonyms | Rifampin, Rifamycin AMP[5] | Rifampin-d8, Rifamycin AMP-d8[1] |

| Appearance | Red-orange crystalline solid | Solid[7] |

Experimental Protocol: Quantification of Rifampicin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of Rifampicin in human plasma using this compound as an internal standard. This protocol is a composite of best practices from validated methods.[2][4][8]

Materials and Reagents

-

Rifampicin (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with K₂EDTA as anticoagulant)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the Rifampicin primary stock solution with methanol to prepare a series of working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 2000 ng/mL.[2]

-

Calibration Standards and QC Samples: Spike blank human plasma with the Rifampicin working standard solutions to create calibration standards at concentrations ranging from 25 to 10,000 ng/mL.[2] Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To a 20 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (2000 ng/mL).[2]

-

Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture thoroughly.

-

Centrifuge the samples at 15,700 x g for 5 minutes at 4°C.[2]

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: UPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[3]

-

Mobile Phase A: 0.1% Formic acid in water[3]

-

Mobile Phase B: Acetonitrile[3]

-

Gradient Elution: A time-programmed gradient is employed to separate Rifampicin from endogenous plasma components.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Signaling Pathway: Rifampicin-Induced CYP3A4 Expression

Rifampicin is a well-known potent inducer of cytochrome P450 enzymes, particularly CYP3A4.[9][10][11] This induction is primarily mediated by the activation of the pregnane X receptor (PXR). The signaling pathway is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. abmole.com [abmole.com]

- 8. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Influx and Efflux Transporters and Cytochrome P450 3A4 in Primary Human Hepatocytes by Rifampin, Rifabutin, and Rifapentine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 induction by rifampicin in healthy subjects: determination using the Karolinska cocktail and the endogenous CYP3A4 marker 4beta-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Rifampicin-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Rifampicin-d8, the deuterated form of the potent antibiotic Rifampicin. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key processes to support research and development activities.

Core Physical and Chemical Data

This compound is the stable isotope-labeled version of Rifampicin, a widely used antibiotic for treating bacterial infections, including tuberculosis.[1][2] The incorporation of eight deuterium atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to Rifampicin but mass-shifted.[2][3]

Physical Properties

The physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Orange-brown to red-brown powder | [4] |

| Molecular Formula | C43H50D8N4O12 | [2][][6][7][8][9] |

| Molecular Weight | 830.99 g/mol | [][7][8][9] |

| Accurate Mass | 830.4553 | [9] |

| Melting Point | 183-188 °C (decomposes) (for unlabeled) | [1][4][10] |

| Storage Conditions | -20°C, desiccated, protected from light | [4][6][11] |

Chemical Properties

Key chemical properties, including solubility and stability, are crucial for experimental design.

| Property | Details | Source(s) |

| Solubility | Soluble in DMSO (~100 mg/mL), chloroform (349 mg/mL), ethyl acetate (108 mg/mL), methanol (16 mg/mL). Slightly soluble in water (1.3-2.5 mg/mL depending on pH). | [4][10][11][12] |

| Stability | Stable for at least two years when stored as a solid under recommended conditions. Solutions in DMSO are stable for about 8 months at -15°C. Decomposes in acidic or alkaline aqueous solutions. | [4][12] |

| Purity/Isotopic Enrichment | Typically >95% (HPLC) with >95-98% atom D enrichment. | [][6][8][13] |

| Unlabeled CAS Number | 13292-46-1 | [2][4][][6][8][10][11] |

Mechanism of Action

Rifampicin exerts its antibiotic effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[14][15][16] It binds to the β-subunit of the enzyme within the DNA/RNA channel, creating a steric block that prevents the elongation of the RNA transcript.[1] This action effectively halts the synthesis of essential bacterial proteins, leading to cell death. Mammalian RNA polymerase is not affected by Rifampicin, providing its selective toxicity against bacteria.[14][16]

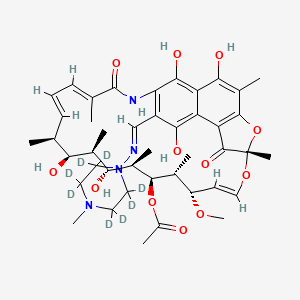

Caption: Mechanism of action of this compound.

Experimental Protocols

Quantitative Analysis by LC-MS/MS

This compound is primarily used as an internal standard (IS) for the accurate quantification of Rifampicin in biological matrices like human plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma, add 25 µL of a working internal standard solution (this compound in methanol).

-

Add a protein precipitating agent (e.g., acetonitrile).

-

Vortex vigorously to mix and precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation:

-

System: HPLC system (e.g., Shimadzu Prominence) coupled to a triple quadrupole mass spectrometer (e.g., API 5000).[17]

-

Column: A C18 column (e.g., core-shell Kinetex C18, 50 × 2.1 mm, 2.6 µm) is suitable.[3]

-

Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[3]

-

Flow Rate: 1.0 mL/min.[17]

-

Injection Volume: 2 µL.[17]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).[17]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

The ratio of the peak area of Rifampicin to the peak area of this compound is used to calculate the concentration of Rifampicin in the sample against a standard curve.

-

Caption: LC-MS/MS sample preparation workflow.

Conceptual Synthesis Workflow

The synthesis of Rifampicin typically starts from Rifamycin S, a precursor produced by fermentation. The process involves a series of chemical modifications to introduce the 3-(4-methyl-1-piperazinyl)-iminomethyl side chain.[18][19] The synthesis of the deuterated analog would follow a similar pathway, likely utilizing a deuterated version of 1-amino-4-methylpiperazine in the final condensation step.

General Steps:

-

Reaction of Rifamycin S: Rifamycin S is reacted in an aprotic dipolar solvent (e.g., dimethylformamide) with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine.[18] This reaction may be carried out in the presence of formaldehyde.

-

Condensation: The resulting intermediate is then reacted with 1-amino-4-methylpiperazine (or its deuterated counterpart, 1-amino-4-(methyl-d3)-piperazine-d5). The pH is maintained between 5 and 7.[18]

-

Isolation and Purification: The crude this compound is isolated from the reaction mixture.

-

Crystallization: The product is purified through recrystallization from a suitable solvent (e.g., acetone, petroleum ether) to obtain the final crystalline form.[19][20]

Caption: Conceptual synthesis workflow for this compound.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. In ¹H NMR of this compound, the signals corresponding to the eight deuterated positions will be absent compared to the spectrum of unlabeled Rifampicin.[21][22][23] The analysis is typically performed in a deuterated solvent like DMSO-d6.[22][23]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and molecular formula. The isotopic cluster will clearly show the incorporation of eight deuterium atoms, resulting in a molecular weight of approximately 831 g/mol .

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as hydroxyls, amides, and carbonyls.

-

UV-Visible Spectroscopy: Rifampicin has characteristic maximum absorbances at approximately 237, 334, and 475 nm in phosphate buffer (pH 7.38).[4][10][11]

References

- 1. Rifampicin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. sussex-research.com [sussex-research.com]

- 7. This compound | CAS No- 13292-46-1(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 8. This compound | CAS | LGC Standards [lgcstandards.com]

- 9. This compound | CAS | LGC Standards [lgcstandards.com]

- 10. Rifampicin CAS#: 13292-46-1 [m.chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [einsteiniumchemie.com]

- 14. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rifampicin: Mechanism of action and Rifampicin resistance_Chemicalbook [chemicalbook.com]

- 16. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]

- 19. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]

- 20. CN103755723A - Method for preparing rifampicin I crystal form - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Technical Guide to Rifampicin-d8: Properties, Analytical Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rifampicin-d8, a deuterated analog of the potent antibiotic Rifampicin. This document outlines its fundamental physicochemical properties, details its application as an internal standard in bioanalytical methods, and explores the complex signaling pathways influenced by its non-deuterated counterpart, Rifampicin.

Core Physicochemical Data

Quantitative data for this compound is summarized below. The primary use of this isotopically labeled compound is as an internal standard for quantitative analysis of Rifampicin in biological matrices.

| Parameter | Value | Source(s) |

| CAS Number | Not consistently available for the deuterated form. The CAS number for unlabeled Rifampicin is 13292-46-1. | [1][2][3][4][5] |

| Molecular Formula | C₄₃H₅₀D₈N₄O₁₂ | [2][3][6] |

| Molecular Weight | 830.99 g/mol (also reported as 830.96 g/mol ) | [1][2][3][6] |

Experimental Protocol: Quantification of Rifampicin in Human Plasma using LC-MS/MS

This compound is crucial for the accurate quantification of Rifampicin in pharmacokinetic and therapeutic drug monitoring studies. Its utility as an internal standard (IS) helps to correct for variability during sample preparation and analysis. Below is a detailed methodology for a validated LC-MS/MS method.[7][8]

Objective: To accurately measure Rifampicin concentrations in human plasma samples.

Materials and Reagents:

-

Rifampicin reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (0.1%)

-

Deionized water

-

Human plasma (blank)

-

Captiva ND Lipids filtration plate

Instrumentation:

-

1290 Infinity Liquid Chromatograph or equivalent HPLC system

-

6460 Triple Quadrupole Mass Spectrometer or equivalent

-

Kinetex C18 column (50 × 2.1 mm, 2.6 μm) or equivalent

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare individual primary stock solutions of Rifampicin and this compound in methanol at a concentration of 1000 mg/L.[8]

-

Prepare a series of Rifampicin working solutions by diluting the primary stock solution with a methanol/water mixture (1:1, v/v) to create calibration standards across the desired analytical range (e.g., 0.1-800 mg/L).[8]

-

Prepare a working solution of the internal standard (this compound) in ice-cold acetonitrile (e.g., at 2.5 mg/L).[8]

-

-

Sample Preparation (Protein Precipitation and Filtration):

-

To a 100 μL aliquot of a plasma sample (calibration standard, quality control, or unknown), add 300 μL of the ice-cold acetonitrile containing the this compound internal standard.[8]

-

Vortex the mixture to precipitate plasma proteins.

-

Filter the sample mixture through a Captiva ND Lipids filtration plate to remove precipitated proteins and phospholipids.[7][8]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Optimize ion source conditions to achieve maximum response for both Rifampicin and this compound.[8]

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte (Rifampicin) and the internal standard (this compound). The most abundant fragment ion is used for quantification, while a second can be used as a qualifier to confirm identity.[8]

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Rifampicin to this compound against the known concentrations of the calibration standards.

-

Determine the concentration of Rifampicin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

While this compound's primary role is analytical, the biological effects of its non-deuterated form are extensive and critical for drug development professionals to understand. Rifampicin's mechanism of action as an antibiotic is well-defined, but it also significantly interacts with host cellular pathways, leading to numerous drug-drug interactions.

Primary Antibacterial Mechanism

Rifampicin exerts its bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP).[3][4][6][9] It binds to the β-subunit of the enzyme, physically blocking the path of the elongating RNA transcript.[6][9] This action effectively halts transcription and subsequent protein synthesis, leading to bacterial cell death.[3][6] This interaction is highly specific to prokaryotic RNAP, sparing the mammalian host enzyme.[4][5][9]

Caption: Rifampicin's primary mechanism of action.

Host Cell Interactions: PXR-Mediated Drug Metabolism

Rifampicin is a potent activator of the nuclear pregnane X receptor (PXR).[1][2] This interaction is the primary mechanism behind its extensive drug-drug interactions. Activation of PXR leads to the transcriptional upregulation of numerous genes involved in drug metabolism and transport, most notably Cytochrome P450 3A4 (CYP3A4).[1] This induction accelerates the metabolism of co-administered drugs that are substrates of CYP3A4, potentially reducing their efficacy.[1]

Caption: PXR activation by Rifampicin leading to increased drug metabolism.

Immunomodulatory and Antioxidant Pathways

Beyond its direct antibacterial and metabolic effects, Rifampicin has been shown to modulate host immune and stress responses.

-

TLR4 Signaling Inhibition: Rifampicin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway by binding to myeloid differentiation protein 2 (MD-2). This action can suppress the activation of NF-κB, a key transcription factor in inflammatory responses. This mechanism may contribute to the immunosuppressive effects observed clinically and suggests potential for repurposing in conditions like neuropathic pain.[2]

-

AMPK/Nrf2 Pathway Activation: Studies have shown that Rifampicin can activate the LKB1-AMPK signaling pathway. Activated AMPK, in turn, induces the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response. This leads to the expression of protective enzymes like heme oxygenase-1 (HO-1), helping to alleviate oxidative stress in tissues such as the liver.[10]

Caption: Immunomodulatory and antioxidant effects of Rifampicin.

References

- 1. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifampin inhibits Toll-like receptor 4 signaling by targeting myeloid differentiation protein 2 and attenuates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 4. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rifampicin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Sourcing and Utilizing High-Purity Rifampicin-d8 for Research Applications

This guide provides researchers, scientists, and drug development professionals with comprehensive information on procuring high-purity Rifampicin-d8, a crucial isotopically labeled internal standard for quantitative bioanalysis. The document outlines key suppliers, their product specifications, and detailed experimental protocols for its application.

Introduction to this compound

This compound is the deuterium-labeled form of Rifampicin, a potent, broad-spectrum antibiotic primarily used to treat tuberculosis.[1][2] In research, particularly in pharmacology and drug development, stable isotope-labeled compounds like this compound are indispensable. They serve as ideal internal standards for quantitative analysis by mass spectrometry (LC-MS/MS), allowing for precise and accurate measurement of Rifampicin concentrations in biological matrices.[1][3] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.[1][3]

Procurement of High-Purity this compound

A variety of chemical and research product suppliers offer this compound. When selecting a supplier, researchers should consider purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and available pack sizes. A CoA is critical as it provides detailed information on the compound's quality and characterization.

Supplier and Specification Comparison

The following table summarizes the product specifications for this compound from several reputable suppliers to aid in purchasing decisions.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Pack Sizes | Certificate of Analysis |

| LGC Standards | TRC-R508003 | Not Specified | Not Specified | 0.5 mg, 2.5 mg, 5 mg | Provided with Order[4] |

| Simson Pharma | Not Specified | High Quality | Not Specified | Not Specified | Provided with Every Compound[5] |

| BOC Sciences | B2702-007949 | 95% by HPLC | 98% atom D | Not Specified (Inquiry) | Not Specified |

| Sussex Research | SI180161 | >95% (HPLC) | >95% | Not Specified (Inquiry) | Not Specified |

| AbMole | M55533 | ≥98.0% | Not Specified | 1 mg | Provided[6] |

| MedchemExpress | HY-114389S | Not Specified | Not Specified | Not Specified (Inquiry) | Provided with Order[1] |

| Clearsynth | Not Specified | High Quality | Not Specified | Not Specified | Provided with Order[7] |

| Pharmaffiliates | PA STI 089969 | Not Specified | Not Specified | Not Specified (Inquiry) | Not Specified |

| Alsachim | Mentioned as a source in a publication[3] | >97.0% (for unlabeled) | Not Specified | Not Specified | Not Specified |

Experimental Protocols and Applications

This compound is most commonly used as an internal standard (IS) for the quantification of Rifampicin in biological samples, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Rifampicin in Human Plasma via LC-MS/MS

This protocol is adapted from established methodologies for therapeutic drug monitoring and pharmacokinetic analysis.[3]

1. Objective: To accurately determine the concentration of Rifampicin in human plasma samples using this compound as an internal standard.

2. Materials and Reagents:

-

Rifampicin (analytical standard, >97.0% purity)[3]

-

This compound (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Milli-Q or equivalent purified water

-

Protein precipitation plates (e.g., Captiva ND Lipids filtration plate)[3]

3. Preparation of Solutions:

-

Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rifampicin in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working IS Solution (e.g., 0.5 µg/mL): Dilute the IS stock solution with cold methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking appropriate amounts of the Rifampicin stock solution into blank human plasma to cover the desired analytical range (e.g., 5-40,000 µg/L).[3]

4. Sample Preparation (Protein Precipitation):

-

To 20 µL of plasma sample, calibrator, or QC in a 96-well plate, add 100 µL of the cold working IS solution.[8]

-

Vortex the plate vigorously for 10 minutes at 4°C to ensure complete protein precipitation.

-

Centrifuge the plate at 15,700 x g for 10 minutes at 5°C.[8]

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity or equivalent.[3]

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[3]

-

Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or similar core-shell column.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Elution: Gradient elution.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Optimize ion source conditions to monitor specific precursor-to-product ion transitions for both Rifampicin and this compound.[3] The most abundant fragment ion is typically used as the quantifier.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Rifampicin/Rifampicin-d8) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the curve.

-

Determine the concentration of Rifampicin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of Rifampicin and a typical experimental workflow using its deuterated analogue.

Caption: Mechanism of Action of Rifampicin.

Caption: Bioanalytical Workflow using this compound as an Internal Standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]

- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. This compound | CAS No- 13292-46-1(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 6. abmole.com [abmole.com]

- 7. clearsynth.com [clearsynth.com]

- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of a Labeled Compound: A Technical Guide to the Isotopic Purity and Enrichment of Rifampicin-d8

For researchers, scientists, and drug development professionals, understanding the precise composition of isotopically labeled compounds is paramount for data integrity and experimental success. This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of Rifampicin-d8, a deuterated analog of the potent antibiotic Rifampicin. This guide outlines the analytical methodologies used to quantify these critical parameters, offering a foundational understanding for its application as an internal standard in pharmacokinetic and bioanalytical studies.

This compound is a valuable tool in clinical and research settings, primarily utilized as an internal standard for the quantification of Rifampicin in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Its utility is directly dependent on its well-characterized isotopic purity and enrichment, which ensure accurate and reproducible results.

Quantitative Data Summary

The isotopic purity and chemical purity of this compound are critical quality attributes. The following tables summarize the typical quantitative data for this stable isotope-labeled compound.

| Parameter | Typical Specification | Analytical Method |

| Isotopic Purity | >98 atom % D | Mass Spectrometry |

| Isotopic Enrichment | >95% | Mass Spectrometry |

| Chemical Purity | >95% | HPLC-UV |

Table 1: Key Quality Specifications for this compound

| Property | Value |

| Molecular Formula | C₄₃H₅₀D₈N₄O₁₂ |

| Molecular Weight | 830.99 g/mol |

| Appearance | Red to Brown Solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | -20°C, protect from light and moisture |

Table 2: Physicochemical Properties of this compound

Understanding Isotopic Purity and Enrichment

The terms "isotopic purity" and "isotopic enrichment" are often used interchangeably, but they describe distinct aspects of a labeled compound's composition.

Navigating the Stability and Storage of Rifampicin-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rifampicin-d8, a deuterated internal standard crucial for accurate bioanalytical studies. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information on its non-deuterated counterpart, Rifampicin, and explores the theoretical impact of deuteration on molecular stability. It also provides detailed experimental protocols to enable researchers to conduct their own stability assessments.

Core Concepts: Understanding this compound and the Impact of Deuteration

This compound is a stable isotope-labeled version of Rifampicin, a potent antibiotic. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, this compound serves as an ideal internal standard for the quantification of Rifampicin in biological matrices.[1][2][3] Its identical chemical structure and similar physicochemical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the analysis.[2][4]

The substitution of hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen with an extra neutron) can influence a molecule's stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[][6] This "kinetic isotope effect" can lead to slower metabolic breakdown at the site of deuteration, potentially enhancing the metabolic stability of the drug.[][7][8] However, the overall impact of deuteration on the chemical stability of a molecule outside of a biological system is not always predictable and can be influenced by the position of the deuterium atoms and the specific chemical environment.[9] For internal standards, it's crucial that the deuterium label is stable and does not exchange with protons from the solvent or matrix.[10]

Recommended Storage and Handling of this compound

Based on information from various suppliers and general guidelines for deuterated compounds, the following storage and handling conditions are recommended for this compound.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Storage Temperature (Solid) | -20°C for long-term storage. | [11][12] |

| Shipping Temperature | Ambient temperature. | [1][11] |

| Light Exposure | Protect from direct sunlight. | [13] |

| Moisture | Store in a dry, well-ventilated place. | [13] |

| Solution Storage | Prepare fresh solutions for immediate use. If short-term storage is necessary, store at 2-8°C and use within a limited time. For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though freeze-thaw stability should be confirmed. | [14][15] |

| General Handling | Handle in accordance with good laboratory practices. Use appropriate personal protective equipment (PPE). | General laboratory safety guidelines |

Stability Profile of Rifampicin (as a Surrogate for this compound)

Due to the scarcity of specific stability data for this compound, the well-documented stability profile of Rifampicin provides valuable insights. Researchers should consider this information as a baseline for designing stability studies for the deuterated analog.

Rifampicin is known to be susceptible to degradation under several conditions, particularly in solution. Its primary degradation pathways include hydrolysis and oxidation.[16]

Table 2: Summary of Rifampicin Stability Under Various Conditions

| Condition | Observation | Key Degradation Products | Source(s) |

| Acidic pH (pH 1-3) | Significant degradation. The rate of degradation is pH-dependent, with considerable decomposition observed at pH 2. | 3-formyl-rifamycin SV | [16][17][18] |

| Neutral to Alkaline pH | More stable at neutral pH. At alkaline pH, it can undergo deacetylation. | 25-desacetylrifampicin | [16] |

| Presence of Isoniazid | Degradation in acidic solution is accelerated. | Isonicotinyl hydrazone | [17][19] |

| Oxidation | Susceptible to auto-oxidation. | Rifampicin Quinone | [16] |

| Temperature | Degradation is accelerated at higher temperatures. | - | [4] |

| Plasma (Room Temperature) | Unstable; significant degradation can occur within hours. Addition of a stabilizing agent like ascorbic acid can mitigate this. | - | General knowledge |

| Solid State | Generally stable when protected from light, heat, and moisture. | - | [13] |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on this compound, adapted from established methods for Rifampicin and general guidelines for internal standards.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Subject aliquots of the stock solution to the stress conditions outlined in Table 3.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a validated stability-indicating LC-MS/MS method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Suggested Protocol |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C for up to 24 hours. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C for up to 24 hours. |

| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. |

| Thermal Degradation | Heat the solid compound at 60°C for up to 7 days. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Solution Stability Assessment

Objective: To determine the stability of this compound in a given solvent and at various temperatures over a defined period.

Protocol:

-

Prepare solutions of this compound at a known concentration in the solvent of interest (e.g., methanol, acetonitrile, or a mixture used for sample preparation).

-

Divide the solution into aliquots and store them at different temperatures (e.g., room temperature, 2-8°C, and -20°C).

-

Analyze the aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours, and then weekly or monthly).

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freezing and thawing cycles.

Protocol:

-

Spike a biological matrix (e.g., human plasma) with this compound at low and high concentrations.

-

Divide the samples into aliquots.

-

Freeze the aliquots at -20°C or -80°C for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).

-

After the final thaw, process and analyze the samples and compare the results to a control sample that has not undergone freeze-thaw cycles.

Visualizing Experimental Workflows

Forced Degradation Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. scispace.com [scispace.com]

- 11. sussex-research.com [sussex-research.com]

- 12. N-Demethyl this compound | LGC Standards [lgcstandards.com]

- 13. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. abmole.com [abmole.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

A Comprehensive Technical Guide to the Safe Handling of Rifampicin-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for Rifampicin-d8. Given that this compound is a deuterated form of Rifampicin, it is prudent to handle it with the same precautions as the parent compound. This document synthesizes available safety information, physical and chemical properties, and recommended handling procedures to ensure the safe use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a stable isotope-labeled version of Rifampicin, a potent, broad-spectrum antibiotic.[1][2] The primary use of this compound in a research context is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, or as a tracer in metabolic studies.[1] While one supplier's Safety Data Sheet (SDS) classifies this compound as a non-hazardous substance, the safety profile of the unlabeled parent compound, Rifampicin, necessitates careful handling.[3]

The following tables summarize the key chemical and physical properties of both this compound and Rifampicin for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | This compound | Rifampicin |

| CAS Number | Not available (unlabeled: 13292-46-1)[3][4] | 13292-46-1[5][6][7] |

| Molecular Formula | C₄₃D₈H₅₀N₄O₁₂[4] | C₄₃H₅₈N₄O₁₂[6] |

| Synonyms | Rifampin-d8, Rifadin-d8[8] | Rifampin, Rifadin[7][8] |

Table 2: Physical and Chemical Properties

| Property | This compound | Rifampicin |

| Molecular Weight | 830.99 g/mol [4][9] | 822.9 g/mol [6] |

| Accurate Mass | 830.4553[4][9] | 822.40512330 Da[6] |

| Appearance | Data not available | Solid |

| Purity | >95% (HPLC)[4] | ≥90%[5] |

| Decomposition Temperature | Data not available | >188 °C[5] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep refrigerated and protected from light.[10] | Store in a dry, cool place. May decompose with long-term light influence.[5] |

Section 2: Hazard Identification and Safety Precautions

Based on the data for Rifampicin, this compound should be handled as a hazardous substance. The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[5][7][11]

GHS Hazard Statements for Rifampicin (Applicable to this compound):

-

H302: Harmful if swallowed.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[11]

-

P501: Dispose of contents/container to an approved waste disposal plant.

The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with handling this compound.

Caption: Figure 1: Risk Mitigation Workflow for Handling this compound

Section 3: Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is crucial when working with this compound. The following sections detail the necessary personal protective equipment, and procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[12]

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in situations with a higher risk of spillage, additional protective clothing may be necessary.

Safe Handling and Storage

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][12]

-

Avoiding Dust Formation: Avoid creating dust and aerosols during handling.[5][12]

-

General Hygiene: Wash hands thoroughly after handling and before breaks.[5][12] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] Protect from light.[5][10]

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Caption: Figure 2: Standard Operating Procedure for this compound

First Aid Measures

In case of accidental exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[3][12]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Immediately consult a physician.[3][5]

-

Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3][12]

Accidental Release Measures

-

Personal Precautions: Use full personal protective equipment. Avoid breathing dust and ensure adequate ventilation. Evacuate personnel to a safe area.[3][12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][12]

-

Methods for Cleaning Up: Sweep up the spilled solid material without creating dust.[12] Place in a suitable, closed container for disposal.[12] Decontaminate the area with a suitable solvent (e.g., alcohol) and then clean with soap and water.[3]

Section 4: Mechanism of Action

Rifampicin functions as an antibiotic by inhibiting bacterial DNA-dependent RNA polymerase.[2][6] This action prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. This mechanism is central to its efficacy against a wide range of bacterial pathogens.[1]

The following diagram illustrates the inhibitory action of Rifampicin on bacterial transcription.

Caption: Figure 3: Mechanism of Action of Rifampicin

Section 5: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Section 6: Conclusion

While this compound may be classified as non-hazardous by some suppliers, its structural similarity to Rifampicin warrants a cautious approach. Researchers, scientists, and drug development professionals should handle this compound with the same level of care as its parent compound, adhering to the safety, handling, and disposal guidelines outlined in this technical guide. By implementing these measures, the risks associated with the use of this compound can be effectively managed, ensuring a safe laboratory environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]

- 3. abmole.com [abmole.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. carlroth.com [carlroth.com]

- 6. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sussex-research.com [sussex-research.com]

- 9. This compound | CAS | LGC Standards [lgcstandards.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.se [fishersci.se]

- 12. cdhfinechemical.com [cdhfinechemical.com]

The Role of Rifampicin-d8 in Advancing Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a candidate compound's metabolic profile is paramount. Drug metabolism studies are critical for evaluating pharmacokinetics, predicting drug-drug interactions (DDIs), and ensuring the safety and efficacy of new therapeutic agents. Rifampicin, a potent antibiotic, is a cornerstone tool in this field, renowned for its powerful induction of cytochrome P450 (CYP) enzymes, particularly the highly significant CYP3A4 isozyme. To enhance the precision and reliability of these studies, stable isotope-labeled internal standards have become indispensable. This guide provides a comprehensive overview of the applications of Rifampicin-d8, a deuterated analog of Rifampicin, in modern drug metabolism research, detailing its use in bioanalytical quantification and its contextual importance in CYP induction studies.

Core Applications of Rifampicin and this compound

The utility of Rifampicin in drug metabolism studies primarily revolves around its well-characterized ability to induce key drug-metabolizing enzymes. This induction is mediated through the activation of the pregnane X receptor (PXR), a nuclear receptor that regulates the transcription of genes encoding for enzymes and transporters involved in xenobiotic clearance.[1][2][3][4]

Conversely, this compound serves a distinct but equally crucial role as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard for quantitative bioanalysis due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability in extraction recovery, matrix effects, and instrument response.[5][6]

Signaling Pathway of Rifampicin-Mediated CYP3A4 Induction

Rifampicin exerts its inductive effect on CYP3A4 through a well-defined signaling cascade initiated by its binding to the pregnane X receptor (PXR). This activation leads to a series of molecular events culminating in the increased synthesis of the CYP3A4 enzyme.

Experimental Protocols

In Vitro CYP3A4 Induction Assay Using Rifampicin

This protocol describes a typical experiment to evaluate the potential of a test compound to induce CYP3A4 expression in primary human hepatocytes, using Rifampicin as a positive control.

1. Cell Culture and Treatment:

-

Cryopreserved human hepatocytes are thawed and seeded in collagen-coated plates.

-

After a 24-hour attachment period, the culture medium is replaced with fresh medium containing the test compound at various concentrations, a vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., 10 µM Rifampicin).[7]

-

The cells are incubated for 48-72 hours, with the medium and compounds replenished every 24 hours.[8]

2. Assessment of CYP3A4 Induction:

-

mRNA Quantification (qRT-PCR):

-

Total RNA is extracted from the hepatocytes.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR is conducted using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

-

The fold induction of CYP3A4 mRNA is calculated relative to the vehicle control.[2][9]

-

-

Enzyme Activity Assay:

-

Hepatocytes are incubated with a CYP3A4-specific probe substrate (e.g., midazolam or testosterone).

-

The formation of the corresponding metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is measured by LC-MS/MS.

-

The increase in metabolite formation reflects the induction of CYP3A4 activity.

-

Quantitative Data on Rifampicin-Induced CYP3A4 Expression

| Parameter | Cell System | Rifampicin Concentration | Fold Induction | Reference |

| CYP3A4 mRNA | Primary Human Hepatocytes | 10 µM | ~150-fold | [2] |

| CYP3A4 mRNA | Shed Enterocytes | Not Specified | 2.3-fold | [9] |

| CYP3A4 Protein | Intestinal Enterocytes | 600 mg/day (in vivo) | 3.3-fold | [9] |

| CYP3A4 Activity | Primary Human Hepatocytes | 10 µM | Varies significantly | [10] |

Bioanalytical Method for Rifampicin Quantification Using this compound

This protocol outlines the key steps for the quantitative analysis of Rifampicin in a biological matrix (e.g., human plasma) using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation:

-

Aliquots of plasma samples, calibration standards, and quality control samples are transferred to a microcentrifuge tube.

-

An exact amount of this compound internal standard working solution is added to each tube (except for blank samples).

-

Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile or methanol).[11][12]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube or vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[11][12]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Rifampicin and this compound using Multiple Reaction Monitoring (MRM).[13][14]

Typical LC-MS/MS Method Validation Parameters with this compound

| Parameter | Typical Range/Value | Reference |

| Linearity (r²) | > 0.99 | [11][15] |

| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL | [11][16] |

| Intra- and Inter-day Precision (%CV) | < 15% | [15][16] |

| Intra- and Inter-day Accuracy (%Bias) | 85 - 115% | [15][16] |

| Recovery | > 90% | [11] |

| Matrix Effect | Minimal and compensated by IS | [12] |

Mandatory Visualizations

Experimental Workflow for In Vitro CYP Induction Study

Workflow for Bioanalytical Sample Analysis Using this compound

Conclusion

Rifampicin and its deuterated analog, this compound, are powerful and complementary tools in the field of drug metabolism. Rifampicin serves as an indispensable positive control for assessing the induction of CYP enzymes, providing a benchmark for evaluating the DDI potential of new chemical entities. This compound enhances the accuracy and reliability of quantitative bioanalytical methods, ensuring that the data generated from pharmacokinetic and drug metabolism studies are robust and defensible. The integrated use of these compounds allows researchers to build a comprehensive understanding of a drug's metabolic profile, a critical step in the journey from discovery to clinical application. This guide provides the foundational knowledge and protocols for leveraging these essential tools in modern drug development.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The orphan human pregnane X receptor mediates the transcriptional activation of CYP3A4 by rifampicin through a distal enhancer module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predictive utility of in vitro rifampin induction data generated in fresh and cryopreserved human hepatocytes, Fa2N-4, and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]

- 15. Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma and its application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsonline.com [ijpsonline.com]

The Use of Rifampicin-d8 as a Tracer in Pharmacokinetic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Rifampicin-d8, a stable isotope-labeled analogue of Rifampicin, as a tracer in pharmacokinetic (PK) analysis. While traditionally used as an internal standard in bioanalytical methods, the principles of stable isotope labeling lend this compound to sophisticated pharmacokinetic studies, offering distinct advantages over conventional approaches. This guide will detail the theoretical basis, provide a comprehensive experimental protocol, and present relevant pharmacokinetic data for Rifampicin.

Introduction: The Power of Stable Isotope Tracers in Pharmacokinetics

Pharmacokinetic studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent.[1] The use of stable isotope-labeled compounds, such as this compound, as tracers has emerged as a powerful tool in clinical pharmacology.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in human studies.[1]

The core principle of a stable isotope tracer study is the co-administration of the labeled (e.g., this compound) and unlabeled (Rifampicin) drug. Due to the mass difference, the two compounds can be distinguished and quantified simultaneously by mass spectrometry, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This allows for:

-

Absolute Bioavailability Studies: By administering an oral dose of the unlabeled drug and an intravenous dose of the labeled drug, the absolute bioavailability can be determined in a single study.

-

Drug-Drug Interaction (DDI) Studies: The impact of an investigational drug on the pharmacokinetics of a co-administered drug can be precisely assessed.

-

Metabolism Studies: The metabolic fate of a drug can be traced with high specificity.

-

Steady-State Pharmacokinetics: The pharmacokinetics of a single dose can be evaluated in subjects already at a steady-state concentration of the same drug.

Rifampicin is a cornerstone of tuberculosis treatment and a potent inducer of drug-metabolizing enzymes, making its pharmacokinetic properties and potential for drug interactions a subject of intense study.[4][5] The application of this compound as a tracer can provide more nuanced and accurate data in these investigations.

Experimental Protocol: A Hypothetical Pharmacokinetic Study Using this compound as a Tracer

This section outlines a detailed, albeit hypothetical, protocol for a clinical pharmacokinetic study designed to assess the absolute bioavailability of Rifampicin using this compound as an intravenous tracer.

Study Design and Population

A single-center, open-label, two-period crossover study in healthy adult volunteers would be an appropriate design. A sufficient number of subjects (e.g., 12-24) should be enrolled to ensure statistical power. Subjects would undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

Dosing Regimen

In one period, subjects would receive a single oral dose of Rifampicin (e.g., 600 mg) and a simultaneous intravenous infusion of a microdose of this compound (e.g., 1 mg). In the second period, after a suitable washout period, the routes of administration would be reversed.

Biological Sample Collection

Serial blood samples would be collected in K2EDTA tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma would be separated by centrifugation and stored at -80°C until analysis.

Sample Preparation

A protein precipitation method would be employed for the extraction of Rifampicin and this compound from plasma samples. A detailed workflow is as follows:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., a different deuterated analogue of Rifampicin or a structurally similar compound).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The simultaneous quantification of Rifampicin and this compound would be performed using a validated LC-MS/MS method.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm).[2]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[2][3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) would be used to detect the specific precursor-to-product ion transitions for Rifampicin, this compound, and the internal standard.

Data Presentation: Pharmacokinetic Parameters of Rifampicin

While specific pharmacokinetic data for this compound as a tracer is not available in the public domain, the following table summarizes the key pharmacokinetic parameters for unlabeled Rifampicin, which would be analogous to the data generated for this compound in a tracer study. These values can vary significantly between individuals and studies.[6][7]

| Parameter | Description | Typical Value (600 mg oral dose) | Reference |

| Cmax | Maximum plasma concentration | 7-14 µg/mL | [7][8] |

| Tmax | Time to reach Cmax | 2-4 hours | [8] |

| AUC (0-inf) | Area under the plasma concentration-time curve from time zero to infinity | 30-70 µg*h/mL | [6][7] |

| t1/2 | Elimination half-life | 2-5 hours | [8] |

| CL/F | Apparent total clearance | 10-20 L/h | [6] |

| Vd/F | Apparent volume of distribution | 1.6 L/kg | [8] |

Note: These values are approximate and can be influenced by factors such as genetic polymorphisms, co-administered drugs, and disease state.

In a tracer study, the pharmacokinetic parameters for the intravenously administered this compound would be determined and compared to those of the orally administered Rifampicin to calculate the absolute bioavailability (F) using the formula:

F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv)

Visualizations: Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of a this compound tracer study.

Caption: High-level workflow of a pharmacokinetic study using this compound as a tracer.

Caption: Detailed workflow for plasma sample preparation prior to LC-MS/MS analysis.

Caption: Conceptual diagram illustrating the simultaneous analysis of labeled and unlabeled Rifampicin.

Conclusion

The use of this compound as a tracer in pharmacokinetic analysis represents a sophisticated and powerful methodology for researchers and drug development professionals. By leveraging the principles of stable isotope labeling and the precision of LC-MS/MS, this approach allows for the elucidation of complex pharmacokinetic questions with high accuracy and safety. While this guide provides a comprehensive overview and a detailed hypothetical protocol, the design and execution of such studies require careful consideration of regulatory guidelines and ethical considerations. The continued application of stable isotope tracer techniques will undoubtedly contribute to a deeper understanding of the clinical pharmacology of important drugs like Rifampicin.

References

- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic drug interactions with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic interactions with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of rifampicin in adult TB patients and healthy volunteers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Rifampicin in Human Plasma Using Rifampicin-d8 as an Internal Standard

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical research involved in the quantitative analysis of Rifampicin.

Introduction

Rifampicin is a potent, broad-spectrum antibiotic and a cornerstone in the treatment of tuberculosis.[1] Given its complex pharmacokinetics and significant inter-individual variability, Therapeutic Drug Monitoring (TDM) is crucial to ensure efficacy and minimize toxicity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[2][3]

This application note details a validated LC-MS/MS method for the rapid and accurate quantification of Rifampicin in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Rifampicin-d8, which is the ideal choice as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby ensuring the highest degree of accuracy and precision.[1][4] The protocol utilizes a straightforward protein precipitation method for sample cleanup, making it suitable for high-throughput analysis in clinical and research settings.[1][4][5]

Experimental Protocols

Materials, Chemicals, and Reagents

-

Analytes: Rifampicin (Reference Standard), this compound (Internal Standard, IS)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Dimethyl sulfoxide (DMSO, ACS Grade), Water (Type I, 18.2 MΩ·cm)

-

Reagents: Formic Acid (LC-MS Grade)

-

Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

Instrumentation

-

Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data System: Software for instrument control, data acquisition, and processing (e.g., MassHunter, Xcalibur).

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Rifampicin and this compound in DMSO to prepare individual stock solutions at a concentration of 1 mg/mL.[5]

-

Store stock solutions at 2–8 °C, protected from light.

-

-

Working Solutions:

-

Rifampicin Working Solutions: Perform serial dilutions of the Rifampicin stock solution with 50:50 (v/v) methanol/water to prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples.[3][6]

-

Internal Standard (IS) Working Solution (2.5 mg/L): Dilute the this compound stock solution with ice-cold acetonitrile to achieve a final concentration of 2.5 mg/L.[1]

-

-

Calibration Standards and QC Samples:

-

Prepare calibration standards by spiking the appropriate Rifampicin working solutions into blank human plasma to achieve final concentrations covering the desired analytical range (e.g., 5 to 40,000 µg/L).[1]

-

Prepare QC samples in blank human plasma at a minimum of four concentration levels:

-

L L O Q: Lower Limit of Quantification

-

L Q C: Low Quality Control

-

M Q C: Medium Quality Control

-

H Q C: High Quality Control

-

-

Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma sample into the corresponding tube.

-

Add 300 µL of the ice-cold Internal Standard Working Solution (this compound in acetonitrile) to each tube.[1]

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 15,700 x g for 5 minutes at 4 °C to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

A fast gradient elution is employed for rapid sample throughput.

| Parameter | Condition |

| Column | Core-shell Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 1.5 min, hold for 0.5 min, re-equilibrate for 0.4 min |

| Total Run Time | 2.4 minutes[1] |

| Injection Volume | 1 µL[1] |

| Column Temperature | 40 °C |

| Autosampler Temp. | 4 °C[6] |

Mass Spectrometry Conditions

Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |

| Capillary Voltage | 4000 V[1] |

| Source Temperature | 275 °C[1] |

| Nebulizer Gas | Nitrogen, 310 kPa[1] |

| Gas Flow | 5 L/min[1] |

| MRM Transitions | See Table below |

Table 1: MRM Transitions and Optimized MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Rifampicin (Quantifier) | 823.4 | 163.1 | 100 | 41 |

| Rifampicin (Qualifier) | 823.4 | 107.1 | 100 | 61 |

| This compound (IS) | 831.5 | 105.2 | 100 | 85 |

| MRM transitions and collision energies are instrument-dependent and should be optimized. The values presented are based on published data.[1] |

Data Presentation and Performance Characteristics

Calibration Curve

The method demonstrates excellent linearity over the concentration range of 5–40,000 µg/L.[1] The calibration curve is constructed by plotting the peak area ratio of Rifampicin to this compound against the nominal concentration, using a weighted (1/x²) linear regression.

Table 2: Representative Calibration Curve Data

| Concentration (µg/L) | Expected Area Ratio (Analyte/IS) |

| 5.0 (LLOQ) | Target ratio for LLOQ |

| 25.0 | Target ratio |

| 100.0 | Target ratio |

| 1000.0 | Target ratio |

| 5000.0 | Target ratio |

| 15000.0 | Target ratio |

| 40000.0 | Target ratio |

| A typical correlation coefficient (r²) should be ≥ 0.995. |

Accuracy and Precision

The method is validated according to FDA guidelines, with intra- and inter-day precision and accuracy evaluated at four QC levels.[6]

Table 3: Summary of Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (µg/L) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 15 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |

| LQC | 75 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| MQC | 750 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| HQC | 30000 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| %CV = Coefficient of Variation. Accuracy = (Mean Measured Concentration / Nominal Concentration) x 100. |

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from sample handling to final data analysis.

References

- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Rifampicin in Human Plasma using a Validated LC-MS/MS Method with Rifampicin-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract